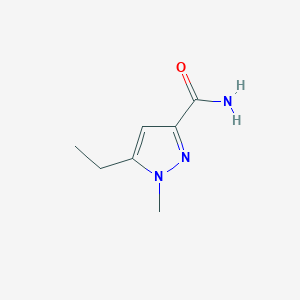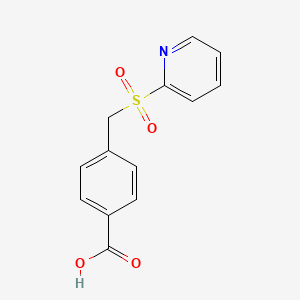![molecular formula C6H10N2O B1456440 (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one CAS No. 866319-08-6](/img/structure/B1456440.png)
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
説明
科学的研究の応用
Synthesis and Reactivity
Diketopyrrolopyrroles, closely related to the query compound, are widely recognized for their synthetic versatility and reactivity. These compounds are prominent in dye chemistry, offering applications that range from high-quality pigments to fluorescence imaging. Their straightforward synthesis, combined with excellent stability and optical properties, positions them as subjects of continuous scientific interest. The structural modification of such derivatives directly influences their optical characteristics, enabling their use in a variety of real-world applications (Grzybowski & Gryko, 2015).
Chemical Structure and Optical Properties
The relationship between the chemical structure of pyrrolopyrrole derivatives and their optical properties has been a subject of extensive research. Modifications to the diketopyrrolopyrrole chromophore, for example, lead to significant changes in both linear and nonlinear optical properties, demonstrating the impact of molecular architecture on functional behavior (Grzybowski & Gryko, 2015).
Biological Activity and Medicinal Chemistry
Pyrrole-based compounds, including derivatives of the query chemical, have demonstrated significant biological activity across a range of targets. Their role as building blocks in medicinal chemistry is highlighted by their versatility in addressing various pharmacological targets. The structural diversity of these compounds allows for the exploration of numerous biological activities, making them valuable in drug discovery and development (Moghadam et al., 2022).
Material Science and Engineering
In the field of materials science, pyrrole derivatives serve as foundational elements for the development of advanced materials. Their incorporation into polymers, for example, has led to the creation of innovative materials with specific mechanical and optical properties suitable for a wide range of applications, from electronics to biomedical devices. The exploration of pyrrole-based materials underscores the compound's relevance beyond traditional chemical and pharmaceutical contexts, extending into engineering and technology (Petri et al., 2021).
Environmental and Sustainability Considerations
Research into pyrrole derivatives also encompasses environmental and sustainability aspects. The biodegradable nature of certain pyrrole-based polymers, for instance, offers a promising avenue for developing eco-friendly materials that could mitigate the impact of plastic pollution. This aligns with the broader goal of creating sustainable solutions that address environmental challenges without compromising on material performance or functionality (Amara, 2010).
特性
IUPAC Name |
(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-3-7-1-4(5)2-8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKIQNBMOELDJ-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC(=O)[C@@H]2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)

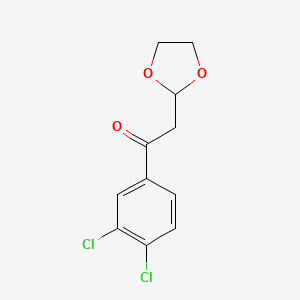
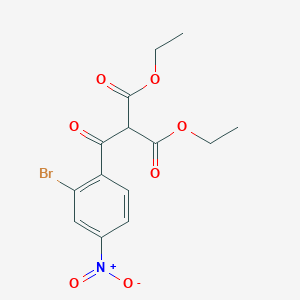
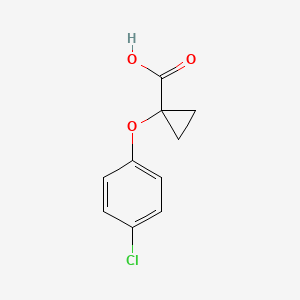

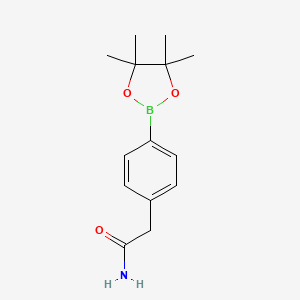
![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
